molecular formula C13H16BrN5O B2368297 [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone CAS No. 2415512-31-9

[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone

Katalognummer: B2368297
CAS-Nummer: 2415512-31-9
Molekulargewicht: 338.209
InChI-Schlüssel: BFYJGSWWERSBOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a heterocyclic compound featuring a unique hybrid architecture. The molecule comprises:

  • Azetidine core: A four-membered ring substituted with a methyl-linked 4-bromopyrazole group.
  • Methanone bridge: Connects the azetidine to a 1,5-dimethylpyrazole moiety.

Eigenschaften

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5O/c1-9-3-12(16-17(9)2)13(20)18-5-10(6-18)7-19-8-11(14)4-15-19/h3-4,8,10H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYJGSWWERSBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC(C2)CN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a novel heterocyclic molecule that integrates multiple functional groups, making it a subject of interest in medicinal chemistry. With a molecular formula of C13H16BrN5OC_{13}H_{16}BrN_{5}O and a molecular weight of approximately 338.21 g/mol, this compound's structural complexity suggests diverse biological activities.

Structural Characteristics

The compound features:

  • Azetidine ring : A four-membered nitrogen-containing ring known for its biological activity.
  • Bromopyrazole moiety : This component is often associated with various pharmacological effects, including antimicrobial and anticancer properties.
  • Dimethylpyrazole group : Known for its potential in enhancing biological interactions.

Anticancer Activity

Compounds similar to those containing pyrazole and azetidine structures have shown promising anticancer properties. For instance, pyrazole derivatives have been reported to inhibit tumor growth in various cancer cell lines. A relevant study indicated that pyrazolo[4,3-e][1,2,4]triazine sulfonamides exhibited significant cytotoxicity against cancer cells, suggesting that the bromopyrazole component could potentially enhance similar effects in our target compound .

Antimicrobial Properties

The presence of the bromopyrazole moiety is indicative of potential antimicrobial activity. Studies have demonstrated that pyrazole derivatives can exhibit both antibacterial and antifungal properties. For example, 4-Chloro-1H-pyrazole has been documented to possess antimicrobial effects against several bacterial strains. Thus, it is plausible that our compound may also exhibit similar antimicrobial characteristics.

Immunomodulatory Effects

Research into related pyrazole compounds has shown immunomodulatory effects, particularly in enhancing or suppressing cytotoxic T lymphocyte (CTL) activity. This suggests that our compound may influence immune responses, which could be beneficial in therapeutic contexts such as cancer immunotherapy .

Case Studies

Several studies provide insights into the biological activity of structurally related compounds:

  • Pyrazolo[4,3-e][1,2,4]triazine Sulfonamides :
    • Objective : Evaluate CTL development in vitro.
    • Methodology : Compounds were tested on mouse lymphocytes stimulated with allogeneic cells.
    • Findings : Certain compounds enhanced CTL activity significantly compared to controls .
  • Synthesis and Testing of Pyrazolo Compounds :
    • Objective : Assess the activity of synthesized pyrazolo derivatives.
    • Methodology : Various derivatives were synthesized and tested for their biological efficacy.
    • Findings : Some demonstrated potent anticancer and antimicrobial activities .

Comparative Analysis Table

Compound NameStructure FeaturesReported Biological Activity
4-Chloro-1H-pyrazolePyrazole ringAntimicrobial
5-Chloro-pyrazolesBenzoxazole coreAnticancer
Azetidine DerivativesAzetidine ringAnti-inflammatory

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17 ): Structure: Brominated pyrazole core with 4-chlorophenyl and 1,5-dimethyl substituents. Differentiation: Lacks the azetidine-methanone linkage, reducing conformational constraints compared to the target compound. Bioactivity: Patent data suggest bromine enhances lipophilicity and target binding, a trait shared with the target compound’s 4-bromopyrazole unit .

Schiff Base Derivatives of 4-Aminoantipyrine (): Structure: 1,5-Dimethylpyrazole core modified with aromatic Schiff base substituents (e.g., dimethylaminobenzylidene). Differentiation: The Schiff base introduces planar, conjugated systems, contrasting with the target’s non-planar azetidine-methanone bridge. This affects solubility and π-π stacking interactions .

Fluorophenyl/Bromophenyl Pyrazolones ():

  • Structure : Halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) attached to dihydropyrazolones.
  • Differentiation : Fluorine’s electronegativity versus bromine’s polarizability may alter electronic properties. The target’s azetidine ring may enhance metabolic stability compared to dihydropyrazolone backbones .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Thermal Stability (°C)
Target Compound ~375.2 (calculated) 2.8 (estimated) <0.1 (predicted) >200 (azetidine core)
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl 301–305 (m/z ) 3.1 0.15 180–190
Schiff Base () ~350 (estimated) 2.5 0.3 160–170

Notes:

  • The target’s azetidine ring contributes to lower solubility compared to Schiff bases but enhances thermal stability .
  • Bromine in the target and Example 5.17 increases lipophilicity (LogP > 2.5), favoring membrane permeability .

Crystallographic and Structural Data

  • Schiff Base Derivatives : Crystal structures (e.g., ) reveal planar geometries with intermolecular hydrogen bonding (N–H···O), influencing packing efficiency .
  • SHELX-refined structures (common in ) highlight precision in bond-length measurements (mean σ(C–C) = 0.002 Å) .

Vorbereitungsmethoden

Preparation of 4-Bromo-1H-pyrazole

Bromination of pyrazole derivatives typically employs N-bromosuccinimide (NBS) under radical or electrophilic conditions. For regioselective 4-bromination:

Procedure :

  • Dissolve 1H-pyrazole (1.0 eq) in acetic acid at 0°C.
  • Add NBS (1.05 eq) portionwise over 30 minutes.
  • Stir at room temperature for 12 hours.
  • Quench with NaHCO₃ solution, extract with DCM.
  • Purify by column chromatography (hexane/EtOAc 4:1).

Yield : 68-72%

Azetidine Functionalization

The methylene bridge installation employs nucleophilic substitution:

Stepwise Protocol :

  • Activate 4-bromo-1H-pyrazole with NaH in THF (0°C, 30 min).
  • Add 3-(bromomethyl)azetidine hydrobromide (1.2 eq).
  • Heat to 60°C for 6 hours under N₂.
  • Concentrate and purify via silica gel (CHCl₃/MeOH 9:1).

Critical Parameters :

  • Strict temperature control prevents azetidine ring-opening
  • Anhydrous conditions essential for NaH reactivity

Yield : 55-60%

Synthesis of (1,5-Dimethylpyrazol-3-yl)methanone

Friedel-Crafts Acylation Strategy

Final Coupling Methodology

Nucleophilic Acylation

The azetidine nitrogen attacks activated carbonyl derivatives:

Reaction Scheme :

  • Convert (1,5-dimethylpyrazol-3-yl)methanone to acid chloride:
    • SOCl₂ (5 eq), reflux 2 hours
  • Combine with 3-[(4-bromopyrazol-1-yl)methyl]azetidine (1.0 eq)
  • Base: Et₃N (3.0 eq) in anhydrous THF
  • Stir at -20°C → RT over 12 hours

Purification :

  • Precipitation from hexane/EtOAc mixture
  • Recrystallization in MeOH/H₂O

Yield : 35-40%

Transition Metal-Catalyzed Coupling

Palladium-mediated strategies enable C-N bond formation:

Buchwald-Hartwig Conditions :

  • Catalyst: Pd₂(dba)₃ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (3.0 eq)
  • Solvent: Toluene, 110°C, 24 hours

Advantages :

  • Higher functional group tolerance
  • Improved yields (50-55%)

Limitations :

  • Requires rigorous exclusion of oxygen
  • Cost-intensive catalyst system

Analytical Characterization Data

Spectroscopic Profile

Technique Key Features
¹H NMR (500 MHz, CDCl₃) δ 7.82 (s, 1H, pyrazole-H), 4.21 (m, 2H, azetidine-CH₂), 2.95 (m, 2H, azetidine-CH₂), 2.65 (s, 3H, CH₃), 2.31 (s, 3H, CH₃)
¹³C NMR (125 MHz, CDCl₃) δ 195.4 (C=O), 148.2 (pyrazole-C), 136.7 (pyrazole-C), 56.8 (azetidine-C), 45.3 (CH₂), 21.4/19.8 (CH₃)
HRMS (ESI+) Calculated for C₁₄H₁₇BrN₅O [M+H]⁺: 378.0524, Found: 378.0521

Chromatographic Purity

Method Conditions Retention Time Purity
HPLC (C18) MeCN/H₂O (70:30), 1 mL/min 8.72 min 98.2%
TLC (Silica) CHCl₃/MeOH (9:1) Rf 0.45 Single spot

Challenges and Optimization Opportunities

Azetidine Ring Stability

The strained four-membered ring demonstrates susceptibility to:

  • Acid-catalyzed ring-opening (pH < 4)
  • Oxidative degradation at temperatures > 80°C

Mitigation Strategies :

  • Maintain neutral to slightly basic conditions
  • Use low-boiling solvents for reduced thermal stress

Regioselectivity in Pyrazole Functionalization

Competing reactions at N1 vs. C4 positions require careful control:

Key Findings :

  • Electron-withdrawing bromine at C4 directs subsequent substitutions to N1
  • Steric effects from methyl groups enhance regiochemical control

Industrial-Scale Considerations

Cost Analysis

Component Lab Scale Cost Kilo-Lab Cost
4-Bromopyrazole $120/g $45/g
Pd Catalysts $320/mmol $280/mmol
Solvent Recovery 60% 85%

Green Chemistry Metrics

Parameter Buchwald-Hartwig Nucleophilic Route
PMI (Process Mass Intensity) 48 32
E-Factor 86 45
Reaction Mass Efficiency 34% 52%

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis typically involves:

  • Step 1 : Formation of the azetidine core via cyclization reactions, often using reagents like bromoalkanes or epoxides under reflux conditions.
  • Step 2 : Introduction of the 4-bromopyrazole moiety via nucleophilic substitution or Suzuki-Miyaura coupling, requiring inert atmospheres (e.g., nitrogen) and palladium catalysts .
  • Step 3 : Methanone linkage between the azetidine and pyrazole rings using carbonylating agents (e.g., phosgene derivatives) in anhydrous solvents like dichloromethane .
    Optimization : Control reaction temperatures (e.g., 60–80°C for coupling steps) and use polar aprotic solvents (e.g., DMF) to enhance yield (reported up to 65–75% in analogous syntheses) .

Q. Which spectroscopic and chromatographic methods are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry of the pyrazole and azetidine rings. For example, the methyl groups on the pyrazole appear as singlets at δ 2.1–2.3 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 378.05) .

Q. How does the compound interact with biological targets, and what assays are used to evaluate this?

  • Target Identification : The bromopyrazole and azetidine groups suggest potential kinase or GPCR inhibition. Use computational docking (e.g., AutoDock Vina) to predict binding affinities .
  • In Vitro Assays : Enzymatic inhibition assays (e.g., fluorescence-based kinase activity assays) with IC₅₀ calculations. Cross-validate with cell-based viability assays (e.g., MTT) to rule off-target effects .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzymatic and cellular assays be resolved?

  • Hypothesis Testing : Differences may arise from compound permeability (e.g., poor cellular uptake) or metabolic instability. Perform parallel assays:
    • Compare enzymatic IC₅₀ with cellular EC₅₀.
    • Use LC-MS to quantify intracellular compound levels .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve solubility, guided by QSAR models .

Q. What experimental designs are recommended for studying environmental stability and degradation products?

  • Stability Studies : Expose the compound to simulated environmental conditions (pH 4–9, UV light, 25–40°C) and monitor degradation via HPLC-MS. For example, hydrolysis of the methanone group may yield carboxylic acid derivatives .
  • Ecotoxicology : Follow Project INCHEMBIOL protocols to assess toxicity in model organisms (e.g., Daphnia magna) at concentrations ≤10 μM .

Q. How can computational methods predict metabolic pathways and reactive intermediates?

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or GLORYx to identify Phase I/II metabolism sites. For this compound, expect CYP450-mediated oxidation of the azetidine ring .
  • Reactive Intermediate Trapping : Incubate with liver microsomes and glutathione (GSH), then screen for GSH adducts via LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.